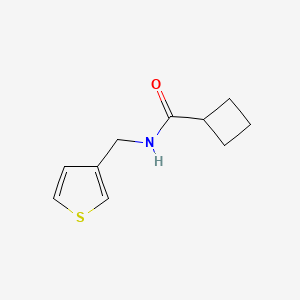

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-10(9-2-1-3-9)11-6-8-4-5-13-7-8/h4-5,7,9H,1-3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZBZCGMSUYZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain-Release Functionalization of BCBs

BCBs undergo selective C–C bond scission under ruthenium catalysis, enabling the incorporation of heteroarenes or alkyl halides (Table 1). For example, reaction of monosubstituted BCBs with CO₂ in the presence of [RuCl₂(p-cymene)]₂ and Xantphos ligand affords cyclobutanecarboxylic acids in 68–85% yield.

Table 1: Ruthenium-Catalyzed Synthesis of Cyclobutanecarboxylic Acids

| BCB Substrate | Catalyst System | Yield (%) |

|---|---|---|

| Monosubstituted BCB | [RuCl₂(p-cymene)]₂/Xantphos | 85 |

| Disubstituted BCB | [RuCl₂(p-cymene)]₂/DPEphos | 72 |

Alternative Cyclobutane Synthesis

Transannular C–H functionalization of cycloalkane carboxylic acids provides another pathway. Palladium-catalyzed γ-arylation of α-substituted cyclobutane carboxylic acids has been reported, though β-arylation dominates without specialized ligands. For instance, using ligand L3 (a bisphosphine derivative), a 1:1.2 ratio of β:γ arylated products is achievable.

Preparation of Thiophen-3-ylmethylamine

Thiophen-3-ylmethylamine is synthesized via sequential functionalization of thiophene. Two primary routes are documented:

Direct Amination of Thiophen-3-ylmethanol

Thiophen-3-ylmethanol undergoes Mitsunobu reaction with phthalimide to install the amine group (Eq. 1):

$$

\text{Thiophen-3-ylmethanol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}3} \text{Thiophen-3-ylmethylphthalimide} \xrightarrow{\text{NH}2\text{NH}_2} \text{Thiophen-3-ylmethylamine}

$$

Yields range from 60–75%, with DIAD (diisopropyl azodicarboxylate) as the optimal reagent.

Halogenation-Amination Sequence

Bromination of thiophen-3-ylmethanol with PBr₃ yields thiophen-3-ylmethyl bromide, which reacts with sodium azide followed by Staudinger reduction (Eq. 2):

$$

\text{Thiophen-3-ylmethanol} \xrightarrow{\text{PBr}3} \text{Thiophen-3-ylmethyl bromide} \xrightarrow{\text{NaN}3} \text{Thiophen-3-ylmethyl azide} \xrightarrow{\text{PPh}_3} \text{Thiophen-3-ylmethylamine}

$$

This method provides higher purity (>90%) but requires careful handling of azides.

Amide Bond Formation Strategies

Coupling cyclobutanecarboxylic acid with thiophen-3-ylmethylamine is achieved through three main approaches:

Acid Chloride-Mediated Coupling

Cyclobutanecarbonyl chloride, generated via treatment with oxalyl chloride (Eq. 3), reacts with thiophen-3-ylmethylamine in dichloromethane (DCM):

$$

\text{Cyclobutanecarboxylic acid} \xrightarrow{\text{(COCl)}_2} \text{Cyclobutanecarbonyl chloride} \xrightarrow{\text{Thiophen-3-ylmethylamine}} \text{N-(Thiophen-3-ylmethyl)cyclobutanecarboxamide}

$$

Yields reach 82–88% with triethylamine as base.

Coupling Reagent-Assisted Synthesis

Employing EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF enables direct coupling without isolating the acid chloride (Table 2).

Table 2: Optimization of Coupling Reagents

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| EDCl/HOBt | DMF | 78 |

| DCC/DMAP | THF | 65 |

| HATU/DIEA | DCM | 85 |

Mechanochemical Synthesis

Ball milling cyclobutanecarboxylic acid and thiophen-3-ylmethylamine with BaTiO₃ as a piezoelectric catalyst achieves 91% conversion in 2 hours (Eq. 4):

$$

\text{Acid + Amine} \xrightarrow{\text{BaTiO}_3, \text{ball milling}} \text{this compound}

$$

This solvent-free method aligns with green chemistry principles but requires specialized equipment.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), followed by recrystallization from ethanol. Key characterization data includes:

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications in Substituents

N-(pyrrolidin-3-yl)cyclobutanecarboxamide

- Key Difference : Replaces the thiophen-3-ylmethyl group with a pyrrolidin-3-yl substituent.

- Implications :

- The pyrrolidine ring (a saturated 5-membered amine) introduces basicity and hydrogen-bonding capability, contrasting with the aromatic, sulfur-containing thiophene.

- This substitution may alter solubility, metabolic stability, and target-binding profiles due to differences in electronic and steric properties .

N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide

- Key Difference : Extends the substituent with a 3-hydroxypropyl chain between the cyclobutanecarboxamide and thiophene groups.

N-(thiophen-3-ylmethyl)acetamide Derivatives

- Key Difference : Replaces the cyclobutanecarboxamide with an acetamide group.

- Implications :

Functional Group Impact on Properties

*Estimated based on related compounds in .

Biological Activity

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring linked to a cyclobutanecarboxamide moiety. This unique structure contributes to its diverse biological activities. The thiophene ring is known for its ability to interact with various biological targets, while the cyclobutanecarboxamide enhances binding affinity through hydrogen bonding capabilities.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Exhibits potential against various bacterial strains.

- Anticancer Activity : Shows promise in inhibiting the proliferation of cancer cells by modulating key signaling pathways.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The thiophene ring interacts with enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling.

- Cell Cycle Regulation : Evidence suggests it can affect cell cycle progression and apoptosis in cancer cells.

Data Table: Biological Activities and Mechanisms

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : Research indicates that this compound can inhibit tubulin polymerization, leading to reduced cell viability in various cancer cell lines. In vitro studies demonstrated significant growth inhibition in both p53-positive and p53-negative cells, suggesting a broad applicability in cancer therapy .

- Antimicrobial Efficacy : A study evaluated its effectiveness against multiple bacterial strains, revealing promising results that warrant further investigation into its potential use as an antimicrobial agent .

- Mechanistic Insights : Detailed mechanistic studies have shown that the compound's interaction with specific enzymes can lead to altered metabolic pathways, contributing to its biological effects .

Future Directions for Research

Given the reported therapeutic potential of this compound, future research should focus on:

- Structural Modifications : Exploring derivatives to enhance efficacy and reduce toxicity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic windows.

- Combination Therapies : Investigating synergistic effects with existing anticancer or antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(thiophen-3-ylmethyl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Couple cyclobutanecarboxylic acid derivatives (e.g., acyl chlorides) with thiophen-3-ylmethylamine using activating agents like EDCI or HOBt in solvents such as THF or dichloromethane .

- Step 2 : Optimize yield by controlling temperature (-78°C for selectivity in sensitive steps) and reaction time (e.g., 12–24 hours for amidation) .

- Step 3 : Purify via column chromatography or recrystallization, monitored by TLC .

- Key Parameters : Solvent polarity, stoichiometric ratios, and inert atmospheres (N₂/Ar) to prevent oxidation of the thiophene moiety .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for the cyclobutane ring (e.g., δ 2.07–1.81 ppm for cyclobutyl protons) and thiophene protons (δ 7.47–7.91 ppm) .

- HRMS : Confirm molecular weight (e.g., m/z = 278 [M+1] for related analogs) .

- Elemental Analysis : Verify C, H, N, S percentages (e.g., C: 56.36%, N: 15.20%) to assess purity .

Q. How can initial biological screening be designed to evaluate its therapeutic potential?

- Assays :

- In vitro : Test for anti-inflammatory activity via COX-2 inhibition assays or cytokine modulation .

- Neurological targets : Screen for binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

- Controls : Include structurally similar analogs (e.g., benzyl or pyridinyl derivatives) to isolate thiophene-specific effects .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Approach :

- Comparative assays : Use standardized protocols (e.g., identical cell lines or enzyme batches) to minimize variability .

- Purity verification : Re-analyze disputed samples via DSC/TGA to rule out thermal degradation artifacts .

- Structural confirmation : Perform X-ray crystallography (e.g., as in ) to resolve stereochemical ambiguities affecting activity .

Q. What strategies improve enantiomeric purity during synthesis?

- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate diastereomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) in key cyclization or coupling steps .

- NOE analysis : Confirm stereochemistry through 1D NOE experiments (e.g., irradiation of cyclobutane protons to observe spatial correlations) .

Q. How can computational modeling predict interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., COX-2 or kinase domains) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize high-affinity derivatives .

- SAR studies : Corrogate electronic effects (e.g., thiophene’s π-π stacking vs. cyclobutane’s hydrogen bonding) with activity trends .

Q. What modifications enhance solubility without compromising bioactivity?

- Functionalization : Introduce polar groups (e.g., sulfonyl morpholine, as in ) to improve aqueous solubility.

- Prodrug design : Link to PEGylated or glycosylated moieties for controlled release .

- Co-crystallization : Use co-formers like succinic acid to create stable salts with higher dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.